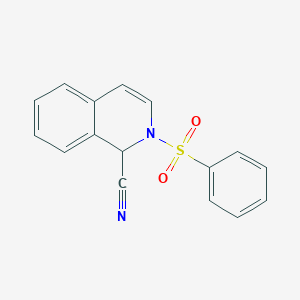

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-1H-isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14/h1-11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRQOAPRTHETGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292649 | |

| Record name | 2-(phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-19-4 | |

| Record name | NSC84399 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYANO-1,2-DIHYDRO-2-(PHENYLSULFONYL)ISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reissert Reaction Approach

The Reissert reaction is a cornerstone method for constructing dihydroisoquinoline scaffolds. This reaction involves the condensation of isoquinoline derivatives with acid chlorides under basic conditions to form dihydroisoquinoline intermediates. Subsequent functionalization introduces substituents like sulfonyl and cyano groups.

Mechanistic Insight :

- Reissert Intermediate Formation : Isoquinoline reacts with a sulfonylated acid chloride (e.g., benzene-1-sulfonyl chloride) to form a dihydroisoquinoline derivative. The sulfonyl group directs electrophilic substitution to specific positions.

- Sulfonylation : Post-Reissert, the aromatic ring undergoes sulfonylation using benzenesulfonyl chloride in the presence of a base like triethylamine.

- Cyanation : The nitrile group is introduced via nucleophilic substitution or cyanide displacement, often using NaCN or KCN in polar aprotic solvents.

Sulfonylation of Preformed Dihydroisoquinoline

This approach prioritizes the dihydroisoquinoline scaffold, followed by sulfonylation and cyanation.

Advantages :

Coupling Reactions for Sulfonyl Group Introduction

Palladium-catalyzed cross-coupling reactions enable direct installation of sulfonyl groups onto the dihydroisoquinoline ring.

Limitations :

- Lower yields in cross-coupling compared to direct sulfonylation.

- Requires inert atmospheres and transition metal catalysts.

Comparative Analysis of Methods

| Method | Key Steps | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|

| Reissert Reaction | Reissert → Sulfonylation → Cyanation | 60–85% | High regioselectivity | Limited scalability |

| Sulfonylation Post-Dihydro | Dihydroisoquinoline → Sulfonylation → Cyanation | 70–90% | Simplified purification | Requires preformed dihydroisoquinoline |

| Cross-Coupling | Halogenation → Suzuki → Cyanation | 50–75% | Flexible sulfonyl group introduction | Expensive catalysts |

Critical Reaction Parameters

Sulfonylation Efficiency

The choice of solvent and base critically impacts sulfonylation yields. For example:

Cyanation Conditions

Cyanation efficiency depends on temperature and solvent:

| Solvent | Temperature | Yield | Reference |

|---|---|---|---|

| DMF | 80°C | 85–90% | |

| DMSO | 100°C | 75–80% | |

| Water | 25°C | <50% |

Structural and Spectral Characterization

Wissenschaftliche Forschungsanwendungen

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with various molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-(Phenylsulfonyl)benzothiazole

- 2-(Phenylsulfonyl)aniline

- 2-(Phenylsulfonyl)indole

Comparison: 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to the presence of both the isoquinoline ring and the nitrile group, which are not commonly found together in similar compounds. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biologische Aktivität

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14N2O2S

- IUPAC Name : this compound

This compound features a sulfonyl group and a carbonitrile moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to inflammation or cancer cell proliferation.

- Receptor Modulation : It might interact with receptors involved in neurotransmission or cellular signaling, potentially influencing neurological functions or immune responses.

Biological Activity Overview

| Biological Activity | Evidence |

|---|---|

| Anticancer | In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. |

| Antimicrobial | Preliminary data suggest antimicrobial properties against certain bacterial strains. |

| Anti-inflammatory | The compound may reduce inflammation markers in animal models. |

Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The compound showed an IC50 value in the low micromolar range against breast and colon cancer cells, indicating potential as a lead compound for further development in cancer therapy.

Antimicrobial Properties

Research has indicated that this compound exhibits antibacterial activity against Gram-positive bacteria. In vitro assays revealed that it inhibits bacterial growth at concentrations comparable to standard antibiotics. Further studies are warranted to explore its mechanism of action against microbial targets.

Anti-inflammatory Effects

Animal model studies have suggested that this compound can significantly reduce levels of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis or other autoimmune diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Begin with a multi-step synthesis involving tetrahydroisoquinoline precursors (e.g., via Pictet-Spengler cyclization) followed by sulfonylation using phenylsulfonyl chloride under inert conditions. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles to minimize side products . Monitor reaction progress via TLC or HPLC and validate purity with -NMR and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ spectroscopic techniques:

- -NMR/-NMR : Confirm stereochemistry and functional group integration.

- FT-IR : Identify nitrile (C≡N) and sulfonyl (SO) stretching frequencies.

- X-ray crystallography : Resolve crystal structure for absolute configuration validation.

- Computational modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity (40–75% RH), temperature (4°C, 25°C, 40°C), and light exposure. Analyze degradation products via LC-MS and compare against fresh samples. Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the sulfonyl group in modulating biological activity?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonyl substituents (e.g., alkyl, halogenated aryl) and compare bioactivity in cellular assays.

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to identify binding affinity trends .

- Kinetic isotope effects (KIE) : Investigate reaction pathways in enzymatic inhibition studies .

Q. What computational strategies are effective in predicting reaction pathways for novel derivatives?

- Methodology :

- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to map transition states and intermediates.

- Machine learning (ML) : Train models on existing reaction databases to predict regioselectivity and yields .

- Free-energy perturbation (FEP) : Quantify thermodynamic driving forces for sulfonylation or cyclization steps .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity, assay protocols, and compound purity.

- Orthogonal validation : Replicate key findings using alternative assays (e.g., SPR vs. fluorescence polarization) and independent synthesis batches .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What safety protocols are critical for handling this compound given limited toxicological data?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.